molecular formula C18H16Cl2O2 B5701016 1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione

1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione

Cat. No.: B5701016
M. Wt: 335.2 g/mol
InChI Key: IZAFHIBKQPFNFK-UHFFFAOYSA-N
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Description

1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione is an organic compound with the molecular formula C24H20Cl2O2 This compound is characterized by the presence of two 4-chlorophenyl groups attached to a pentane-1,5-dione backbone, with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base such as potassium hydroxide (KOH). The reaction typically proceeds via a Claisen-Schmidt condensation, followed by further steps to introduce the methyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(4-chlorophenyl)-3-methylpentane-1,5-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,5-bis(4-chlorophenyl)-3-methylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O2/c1-12(10-17(21)13-2-6-15(19)7-3-13)11-18(22)14-4-8-16(20)9-5-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAFHIBKQPFNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)Cl)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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